Bis(dinitrophényl)lysine

Vue d'ensemble

Description

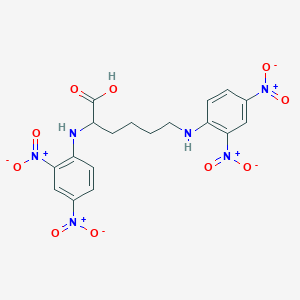

Bis(dinitrophenyl)lysine, also known as Bis(dinitrophenyl)lysine, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(dinitrophenyl)lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dinitrophenyl)lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dinitrophenyl)lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fonctionnalité des protéines et modifications post-traductionnelles

Le Bis(dinitrophényl)lysine joue un rôle important dans l'étude des modifications post-traductionnelles (MPT), en particulier la succinylation de la lysine. Cette modification est cruciale pour modifier la fonctionnalité des protéines et contrôler les processus cellulaires chez les champignons. Comprendre la succinylation de la lysine peut conduire à des connaissances sur la biologie des champignons et potentiellement à de nouvelles approches cliniques pour la gestion des mycotoxines .

Structure et fonction des protéines musculaires

La recherche a montré que le this compound peut affecter la structure des protéines musculaires telles que la myosine. L'interaction du composé avec la myosine, en particulier après l'élimination des groupes sulfhydryles, peut fournir des informations précieuses sur les changements structurels des protéines et leurs implications pour la contraction musculaire et d'autres propriétés .

Modulation de l'activité enzymatique

L'absorption du this compound par la myosine du muscle squelettique a été liée à des changements d'activité enzymatique. Des études suggèrent qu'un blocage partiel des groupes sulfhydryles avec ce composé peut déplacer de grands segments peptidiques dans la région de la méromyosine lourde, affectant l'activité de l'adénosine triphosphatase .

Techniques d'investigation des processus biologiques

Le this compound est utilisé dans des techniques d'investigation conventionnelles pour étudier les processus biologiques. Son rôle dans les outils prédictifs pour identifier les sites de succinylation est également important, offrant une compréhension plus approfondie des MPT et de leur impact sur diverses fonctions biologiques .

Développement des processus pathologiques

Comprendre les effets du this compound sur les MPT peut éclairer le développement de certains processus pathologiques. Ces connaissances sont essentielles pour explorer de nouvelles stratégies thérapeutiques et interventions dans les maladies liées à la dysfonctionnement des protéines .

Contrôle des métabolites secondaires

L'étude de l'impact du this compound sur les MPT s'étend au contrôle des métabolites secondaires (MS) chez les champignons. Ces recherches peuvent contribuer au développement de nouvelles applications biotechnologiques et améliorer notre capacité à gérer les agents pathogènes fongiques .

Mécanisme D'action

Target of Action

Bis(dinitrophenyl)lysine, also known as DI-DNP-L-LYSINE, primarily targets myosin , a motor protein found in muscle tissue . Myosin plays a crucial role in muscle contraction and is responsible for the conversion of chemical energy into mechanical work .

Mode of Action

DI-DNP-L-LYSINE interacts with myosin by binding to its sulphydryl groups . The absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . This interaction results in structural changes in myosin, particularly in the heavy meromyosin region .

Biochemical Pathways

The interaction of DI-DNP-L-LYSINE with myosin affects the adenosinetriphosphatase activity of the protein . After mild treatment with DI-DNP-L-LYSINE, the enzyme activity is considerably enhanced, but after more intensive treatment, it is completely inhibited . This suggests that DI-DNP-L-LYSINE can modulate the biochemical pathways involving myosin and ATP hydrolysis .

Result of Action

The binding of DI-DNP-L-LYSINE to myosin results in structural changes in the protein, which can affect its function . For instance, the adenosinetriphosphatase activity of myosin or heavy meromyosin whose sulphydryl groups had been partially blocked was accompanied by an increase in the amount of DI-DNP-L-LYSINE absorbed . This suggests that the compound can modulate the enzymatic activity of myosin, potentially influencing muscle contraction.

Action Environment

Environmental factors such as temperature and ionic strength can influence the action of DI-DNP-L-LYSINE. For instance, the absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . Additionally, the compound should be stored in a cool, dry place to avoid reactions with oxidizing agents .

Analyse Biochimique

Biochemical Properties

Bis(dinitrophenyl)lysine has been found to interact with muscle fibers, inhibiting their contraction

Cellular Effects

In muscle cells, Bis(dinitrophenyl)lysine has been observed to inhibit contraction This suggests that it may influence cell function by affecting the processes that drive muscle contraction

Molecular Mechanism

It is suggested that Bis(dinitrophenyl)lysine inhibits muscle contraction by displacing accessible polypeptide chains of myosin that are essential for the contractile mechanism .

Propriétés

IUPAC Name |

2,6-bis(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSVNWYIWINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-49-8 | |

| Record name | NSC89640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2,N6-bis(2,4-dinitrophenyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.